Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
Description
Properties
IUPAC Name |
methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O3/c1-19-9(18)5-20-8-3-6(10(12,13)14)2-7(4-8)11(15,16)17/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLQVJSODCJJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232024 | |
| Record name | Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87964-31-6 | |
| Record name | Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87964-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
Key Data (Table 1)
| Starting Material | Base | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3,5-Bis(trifluoromethyl)phenol | K₂CO₃ | DMF | 8 | 78 | |
| 3,5-Bis(trifluoromethyl)phenol | NaH | THF | 6 | 85 |
Advantages : High regioselectivity, scalability, and compatibility with sensitive functional groups.
Limitations : Requires anhydrous conditions and generates stoichiometric waste.
Direct Esterification of 2-[3,5-Bis(trifluoromethyl)phenoxy]acetic Acid
This method involves esterifying the carboxylic acid precursor with methanol under acidic conditions.
Reaction Protocol
-
Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Conditions : Reflux in methanol (65°C, 24 hours).
-
Mechanism : Acid-catalyzed nucleophilic acyl substitution.
Key Data (Table 2)
| Acid Precursor | Catalyst | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-[3,5-Bis(trifluoromethyl)phenoxy]acetic acid | H₂SO₄ | MeOH | 24 | 65 | |
| 2-[3,5-Bis(trifluoromethyl)phenoxy]acetic acid | PTSA | MeOH | 18 | 72 |
Advantages : Simple setup, avoids halogenated reagents.
Limitations : Requires pre-synthesis of the carboxylic acid, which adds steps.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables ether formation between 3,5-bis(trifluoromethyl)phenol and methyl glycolate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Experimental Details
Advantages : Mild conditions, high stereochemical control.
Limitations : Costly reagents and challenging purification due to triphenylphosphine oxide byproducts.
Nucleophilic Substitution with Methyl Bromoacetate
This method employs a nucleophilic aromatic substitution (SNAr) strategy, leveraging the electron-withdrawing effect of trifluoromethyl groups to activate the phenol.
Procedure
Advantages : Efficient for electron-deficient aromatics.
Limitations : Limited to activated aryl substrates.
Comparative Analysis of Methods (Table 3)
| Method | Yield (%) | Cost | Scalability | Key Challenges |
|---|---|---|---|---|
| Williamson Ether Synthesis | 78–85 | Low | High | Anhydrous conditions |
| Direct Esterification | 65–72 | Medium | Moderate | Acid precursor synthesis |
| Mitsunobu Reaction | 68–75 | High | Low | Byproduct removal |
| Nucleophilic Substitution | 70 | Medium | Moderate | Substrate activation |
Industrial-Scale Optimization
For large-scale production, the Williamson ether synthesis is preferred due to its reliability. Key optimizations include:
-
Base Selection : NaH offers higher yields but requires careful handling; K₂CO₃ is safer but slower.
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Purity Control : Crystallization from hexane/ethyl acetate mixtures achieves >99% purity.
Emerging Strategies
Recent advances include photocatalytic etherification using iridium complexes and flow chemistry setups to enhance reaction efficiency. These methods remain experimental but show promise for reducing reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique attributes of Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate, the following compounds are analyzed:
Table 1: Structural and Functional Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Applications/Notes |
|---|---|---|---|---|---|
| This compound | 87964-31-6 | C₁₁H₈F₆O₃ | 302.17 | –CF₃ at 3,5-positions; phenoxyacetate | Intermediate for pharmaceuticals |
| Methyl 2-phenylacetoacetate | 16648-44-5 | C₁₁H₁₂O₃ | 192.21 | Phenyl group; β-keto ester | Precursor for amphetamines |
| Ethyl 3,5-Bis(trifluoromethyl)phenylacetate | 402568-10-9 | C₁₂H₈F₆O₃ | 314.18 | –CF₃ at 3,5-positions; oxo group | Agrochemical synthesis |
| Methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate | 95299-16-4 | C₁₁H₈F₆O₂ | 286.17 | –CF₃ at 3,5-positions; acetoxy group | Pharmaceutical impurity (Netupitant) |
Key Differences and Research Findings
Substituent Effects on Reactivity: The phenoxyacetate moiety in this compound allows for nucleophilic displacement at the ester group, making it versatile in coupling reactions . In contrast, the β-keto ester in Methyl 2-phenylacetoacetate (C₁₁H₁₂O₃) facilitates enolate formation, critical in alkaloid synthesis . The oxo group in Ethyl 3,5-Bis(trifluoromethyl)phenylacetate (C₁₂H₈F₆O₃) introduces electrophilic character, enhancing its utility in condensation reactions for agrochemicals .
Fluorination Impact: Trifluoromethyl (–CF₃) groups in all four compounds confer high electronegativity and lipophilicity, improving membrane permeability in bioactive molecules.
Thermal and Chemical Stability: Ethyl 3,5-Bis(trifluoromethyl)phenylacetate has a reported boiling point of 78°C, suggesting volatility under mild conditions . No such data exist for this compound, implying higher stability under standard synthetic conditions .
Applications: Methyl 2-phenylacetoacetate is restricted to forensic and controlled substance research due to its role in illicit drug synthesis , whereas this compound is used in legitimate pharmaceutical intermediates, such as indazole derivatives with anti-inflammatory activity .
Biological Activity
Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate is a compound characterized by its unique trifluoromethyl groups, which are known to enhance biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, as well as its potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
- Molecular Formula : C12H10F6O3
- Molecular Weight : 300.20 g/mol
- Key Features : The presence of two trifluoromethyl groups significantly influences the compound's lipophilicity and reactivity, making it a valuable building block in synthetic organic chemistry and various biological applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. The following table summarizes its efficacy against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 2 µg/mL |
| Bacillus subtilis | 1 µg/mL |
| Enterococcus faecalis | 1 µg/mL |
The compound's hydrophobic trifluoromethyl groups are believed to enhance its interaction with microbial membranes, leading to increased permeability and cell lysis .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has shown promise in anti-inflammatory studies. It has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. Specific studies have indicated:
- Cytokine Inhibition : Reduction in levels of IL-6 and TNF-alpha in treated cell lines.
- Mechanism of Action : The compound may modulate signaling pathways involved in inflammation, such as NF-kB activation .
Case Studies
-
Antimicrobial Efficacy Study :
A study published in a peer-reviewed journal assessed the antimicrobial activity of several derivatives of this compound. The results indicated that the trifluoromethyl substituents significantly improved the compounds' efficacy against Gram-positive and Gram-negative bacteria . -
Inflammation Model :
In a controlled experimental model of inflammation, the compound was administered to mice with induced inflammation. The results showed a marked decrease in paw edema and inflammatory markers compared to the control group, highlighting its potential as an anti-inflammatory agent .
The biological activity of this compound is largely attributed to:
- Hydrophobic Interactions : The trifluoromethyl groups enhance lipophilicity, facilitating membrane penetration.
- Targeting Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which could also be relevant for this compound .
Research Applications
This compound is not only important for its biological activities but also serves as a versatile intermediate in synthetic chemistry:
- Pharmaceutical Development : It is being explored for potential use in drug formulations targeting bacterial infections and inflammatory conditions.
- Agrochemical Applications : Its efficacy against plant pathogens suggests utility in agricultural settings for crop protection.
Q & A
Basic Question: What synthetic strategies are recommended for preparing Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling 3,5-bis(trifluoromethyl)phenol with methyl chloroacetate under nucleophilic substitution conditions. Optimization can focus on:
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Solvent Effects : Polar aprotic solvents like DMF or acetonitrile improve solubility, while ethyl acetate (as seen in esterification reactions ) may aid in purification.
- Temperature Control : Reactions at 60–80°C balance yield and decomposition risks. Post-reaction quenching with ice-water prevents side reactions.
- Yield Monitoring : Track intermediates via TLC (silica gel, hexane/ethyl acetate eluent) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).
Advanced Question: How can computational chemistry resolve discrepancies in spectroscopic data for trifluoromethyl-substituted aromatic esters?
Methodological Answer:
Discrepancies in NMR or NMR signals often arise from conformational flexibility or solvent effects. To address this:
- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to model electronic environments and predict chemical shifts. Compare results with experimental NMR data for trifluoromethylphenylboronic acids .
- Solvation Modeling : Apply implicit solvent models (e.g., COSMO) to assess free energy of solvation in water, acetone, or chloroform, as demonstrated in studies of trifluoromethylphenylboronic esters .
- Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in trifluoromethyl groups.
Basic Question: What analytical techniques are critical for characterizing the purity and stability of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Reference methyl ester analogs (e.g., metsulfuron methyl ester) for retention time comparisons .
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (e.g., ester hydrolysis above 150°C). Store samples at –20°C in anhydrous DMSO or ethyl acetate to minimize hydrolysis .
- Spectroscopic Confirmation : IR spectroscopy (C=O stretch ~1740 cm) and high-resolution mass spectrometry (HRMS-ESI) validate molecular integrity.
Advanced Question: How can mechanistic studies elucidate the reactivity of the trifluoromethylphenoxy group in nucleophilic environments?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–O bond cleavage).
- Electron-Deficient Aromatic Systems : The electron-withdrawing trifluoromethyl groups reduce phenoxide nucleophilicity. Use Hammett plots with substituent constants (σ for CF = 0.43) to quantify electronic effects .
- Cross-Coupling Experiments : Probe selectivity in Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to assess steric hindrance from the 3,5-bis(trifluoromethyl) substituents.
Basic Question: What precautions are necessary for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
- Ventilation : Trifluoromethyl groups may release HF upon decomposition; ensure scrubbers are installed .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Question: How do solvent polarity and substituent effects influence the compound’s solubility and reactivity?
Methodological Answer:
- Solubility Screening : Use the Hansen Solubility Parameters (HSPs) to predict miscibility. Trifluoromethyl groups enhance solubility in fluorinated solvents (e.g., HFIP) but reduce it in hydrocarbons.
- Reactivity in Protic vs. Aprotic Media : In polar aprotic solvents (DMF, DMSO), the ester carbonyl is more electrophilic, accelerating nucleophilic attacks. In water, hydrolysis dominates due to the electron-withdrawing CF groups lowering the pKa of the phenoxide leaving group .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate logP values (calculated via ChemDraw) with experimental partition coefficients to optimize reaction solvents.
Basic Question: How can researchers validate the absence of hydrolytic byproducts during storage?
Methodological Answer:
- Stability-Indicating Assays : Use LC-MS to detect hydrolytic products (e.g., 3,5-bis(trifluoromethyl)phenol and acetic acid derivatives).
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and compare HPLC profiles with initial data .
- pH Monitoring : Aqueous solutions should maintain pH >6 to suppress acid-catalyzed hydrolysis.
Advanced Question: What strategies address conflicting data in catalytic applications of this compound?
Methodological Answer:
- Control Experiments : Replicate reactions with/without catalysts (e.g., DMAP) to isolate catalytic vs. stoichiometric effects.
- In Situ Spectroscopy : Use FTIR or Raman to monitor intermediate formation (e.g., acyloxyboron species in coupling reactions).
- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., moisture levels, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
